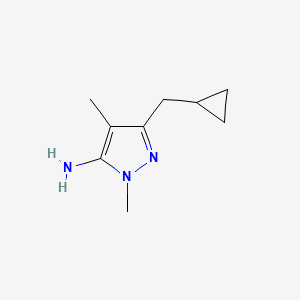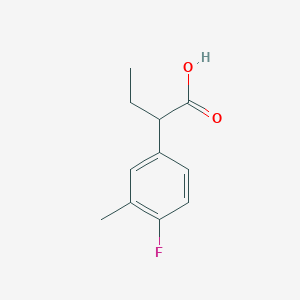![molecular formula C17H25NO B15243514 3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B15243514.png)
3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a chemical compound with the molecular formula C17H25NO It is a member of the azepine family, which are seven-membered heterocyclic compounds containing nitrogen
Méthodes De Préparation
The synthesis of 3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via a one-pot reaction involving the expansion of benzo-fused carbo- and heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of drugs targeting cardiovascular diseases . It is also used in the synthesis of various organic compounds, making it valuable in organic chemistry research. Additionally, its unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions in biology.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine can be compared with other similar compounds such as 2,3,4,5-tetrahydro-1H-benzo[D]azepine and 3-cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific cyclohexyl and methoxy substituents, which may confer distinct interactions and effects compared to its analogs.
Propriétés
Formule moléculaire |
C17H25NO |
|---|---|
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
3-cyclohexyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C17H25NO/c1-19-17-8-7-14-9-11-18(12-10-15(14)13-17)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12H2,1H3 |
Clé InChI |
ZIFKORKOPBGTHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCN(CC2)C3CCCCC3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B15243433.png)
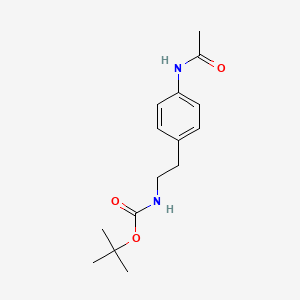
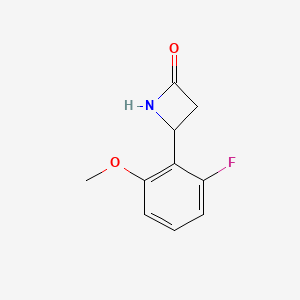
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
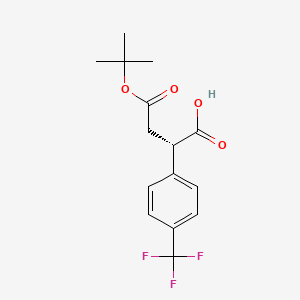
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
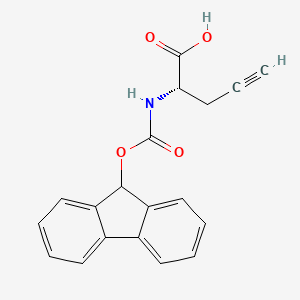
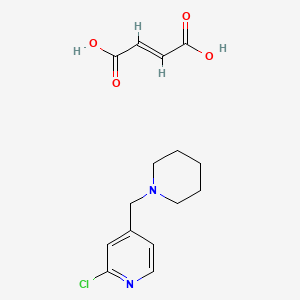
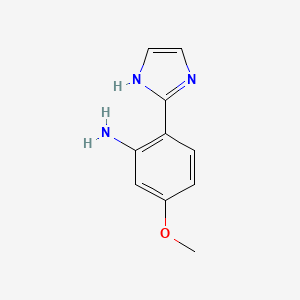
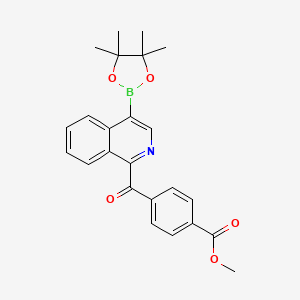
![1-[2-(Aminomethyl)phenoxy]propan-2-ol](/img/structure/B15243505.png)

